molecular formula C20H38Cl2N2O3S2 B140704 Cevimelinehydrochloride CAS No. 153504-69-9

Cevimelinehydrochloride

Numéro de catalogue B140704
Numéro CAS: 153504-69-9
Poids moléculaire: 489.6 g/mol
Clé InChI: ZSTLCHCDLIUXJE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cevimelinehydrochloride, also known as Evoxac, is a parasympathomimetic agent that acts as an agonist at the muscarinic acetylcholine receptors M1 and M3 . It is used to treat the symptoms of dry mouth often experienced by patients with Sjögren’s syndrome . It works by causing certain glands in the mouth to produce more saliva .


Molecular Structure Analysis

Cevimelinehydrochloride has a molecular weight of 489.56 and a chemical formula of C20H38Cl2N2O3S2 . Its IUPAC name is bis((2S,5’S)-5’-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxathiolane]) hydrate dihydrochloride .


Chemical Reactions Analysis

Cevimeline is a cholinergic agonist which binds to muscarinic receptors . Muscarinic agonists in sufficient dosage can increase secretion of exocrine glands, such as salivary and sweat glands .


Physical And Chemical Properties Analysis

Cevimelinehydrochloride has a molecular weight of 235.77 and is recommended to be stored at 4°C in sealed storage, away from moisture .

Applications De Recherche Scientifique

Treatment of Xerostomia in Sjögren’s Syndrome

Cevimeline hydrochloride is extensively studied for its efficacy in treating xerostomia (dry mouth) associated with Sjögren’s syndrome. It acts as a specific agonist of the M3 muscarinic receptor, improving symptoms of xerostomia and xerophthalmia (dry eyes). Research has shown significant improvement in the Xerostomia Inventory and General Oral Health Assessment Index scores, as well as the objective rating of xerostomic signs in the oral cavity after treatment with cevimeline. However, improvements in salivary flow rates and dry eye symptoms have not always been consistent (Leung et al., 2008), (Fife et al., 2002).

Structural Characterization

Structural and physicochemical investigations have been conducted on cevimeline. The synthesis of cevimeline yields both cis- and trans-isomers, with only the cis-isomer recognized as the active pharmaceutical ingredient. Studies on the hydrochloride hemihydrates of both isomers revealed differences in crystal packing, melting points, and solubility, highlighting the importance of isomer selection in pharmaceutical formulations (Stepanovs et al., 2016).

Efficacy in Sjögren’s Syndrome

Cevimeline hydrochloride hydrate has shown increased salivary flow and improved subjective and objective symptoms in patients with xerostomia due to Sjögren's syndrome. The drug's efficacy has been demonstrated in various studies, indicating its potential as a therapeutic agent for SS (Shiozawa, 2002), (Ohyama et al., 2007).

Impact on Salivation Mechanism

Cevimeline and pilocarpine, both muscarinic agonists, have been studied for their effects on fluid secretion from mouse submandibular glands. The mechanism of cevimeline was compared with that of pilocarpine and carbachol, revealing insights into the activation of Na+/H+ exchange and its role in salivation. This study sheds light on the specific activation patterns of these agonists and their impact on saliva composition (Kondo et al., 2011).

Effects on Gastrointestinal Motility

Investigations into the effects of cevimeline on gastrointestinal motility have been conducted, particularly in patients with non-ulcer dyspepsia. Cevimeline administration improved dyspepsia symptoms, suggesting its potential use as a therapeutic agent for gastrointestinal disorders (Chiba et al., 2007).

Extended-Release Tablet Formulation

Research on extended-release (ER) tablets of cevimeline hydrochloride has been conducted to understand its in vivo absorption and performance. This study highlights the importance of considering gastrointestinal residence time in the evaluation of ER tablets, contributing to the optimization of dosage forms for improved therapeutic outcomes (Tajiri et al., 2010).

Safety And Hazards

Cevimeline may cause serious side effects, including severe pain in your stomach, side, or lower back; vomiting; fast, slow, or uneven heart rate; painful or difficult urination; a light-headed feeling, like you might pass out; or dehydration symptoms . It should not be taken if you have uncontrolled asthma, glaucoma, or an eye condition called iritis or uveitis .

Orientations Futures

Cevimeline has shown an improvement in experimentally induced cognitive deficits in animal models . Furthermore, it has demonstrated to positively influence tau pathology and reduce the levels of amyloid-β (Aβ) peptide in the cerebral spinal fluid of Alzheimer’s patients . Although this drug has not been approved by the FDA for its use among AD patients and there is a lack of clinical studies confirming and extending this finding, cevimeline might represent a breakthrough in the treatment of AD .

Propriétés

IUPAC Name

2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H17NOS.2ClH.H2O/c2*1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;;/h2*8-9H,2-7H2,1H3;2*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTLCHCDLIUXJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38Cl2N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001338113
Record name 2'-Methylspiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane] hydrochloride hydrate (2:2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001338113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cevimelinehydrochloride

CAS RN

153504-69-9, 153504-70-2
Record name 2'-Methylspiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane] hydrochloride hydrate (2:2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001338113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,5R)-2-Methylspiro[1,3-oxathiolane-5,8'-1-azabicyclo[2.2.2]octane] hydrate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cevimelinehydrochloride
Reactant of Route 2
Cevimelinehydrochloride
Reactant of Route 3
Cevimelinehydrochloride
Reactant of Route 4
Cevimelinehydrochloride
Reactant of Route 5
Cevimelinehydrochloride
Reactant of Route 6
Cevimelinehydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.